3-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5ClFNO2 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
3-chloro-6-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-5-2-1-4(11)3-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
RIYQPWMDYOZUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and carboxylation reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed decarboxylative reactions have been employed to synthesize similar fluorinated indole derivatives .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 is highly reactive in nucleophilic substitution (SNAr) due to electron withdrawal by the adjacent carboxylic acid group and fluorine atom.
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Amination | NH3 (aq.), 120°C, DMF | 3-Amino-6-fluoro-1H-indole-2-carboxylic acid | 68% | Polar aprotic solvents enhance kinetics |
| Thiolation | NaSH, EtOH, reflux | 3-SH-6-fluoro-1H-indole-2-carboxylic acid | 52% | Requires inert atmosphere |
| Methoxylation | NaOMe, DMSO, 80°C | 3-Methoxy-6-fluoro-1H-indole-2-carboxylic acid | 75% | Steric hindrance limits bulkier nucleophiles |
Mechanistic Insight : The electron-withdrawing fluorine at position 6 activates the chlorine for substitution by polarizing the C–Cl bond .
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard transformations to generate bioactive intermediates.
Key Finding : Amide derivatives (e.g., with 4-pyridinylamino groups) show enhanced binding to cannabinoid receptors (CB1 KB = 1580 nM) .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes regioselective electrophilic attacks, primarily at position 5 due to fluorine’s ortho/para-directing effects.
| Reaction Type | Reagents/Conditions | Products | Yield | Regiochemistry |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-3-chloro-6-fluoro-1H-indole-2-carboxylic acid | 60% | Major product at position 5 |
| Sulfonation | H2SO4, SO3, 50°C | 5-Sulfo-3-chloro-6-fluoro-1H-indole-2-carboxylic acid | 45% | Limited by steric hindrance |
Mechanistic Note : Fluorine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to position 5.
Ring Functionalization via Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling reactions for C–C bond formation.
Optimization : Pre-activation of the carboxylic acid as an ester improves coupling efficiency .
Decarboxylation and Ring Modification
Controlled decarboxylation enables access to simpler indole derivatives.
| Reaction Type | Reagents/Conditions | Products | Yield | Applications |
|---|---|---|---|---|
| Thermal Decarboxylation | Quinoline, Cu powder, 200°C | 3-Chloro-6-fluoroindole | 78% | Precursor for agrochemicals |
| Photochemical Decarboxylation | hv (254 nm), H2O/acetone | 3-Chloro-6-fluoroindole | 55% | Lower efficiency than thermal methods |
Caution : Decarboxylation may lead to partial dehalogenation under harsh conditions.
Biological Activity and SAR Insights
Scientific Research Applications
Medicinal Chemistry
-
Antiviral Activity :
- Recent studies have identified derivatives of indole-2-carboxylic acid as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle. For instance, a derivative of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid demonstrated an IC50 value of , indicating strong inhibitory effects against integrase strand transfer . The binding mode analysis revealed that the indole core and carboxyl group chelate with magnesium ions in the active site, enhancing its inhibitory potency .
-
Anti-inflammatory Properties :
- Compounds derived from indole structures have shown potential in modulating immune responses, particularly through the inhibition of interleukin-4 gene expression . This suggests that 3-chloro-6-fluoro-1H-indole-2-carboxylic acid could be explored for therapeutic applications in inflammatory diseases.
Biochemical Studies
-
Enzyme Inhibition :
- The compound has been utilized in studies to explore enzyme inhibition mechanisms and metabolic pathways, providing insights into its biochemical interactions . Its unique structure allows it to interact with various biological targets, making it valuable for academic research.
-
Agrochemical Development :
- The potential use of this compound in developing agrochemicals has been noted due to its biological activity. Its structural features may contribute to the design of new pesticides or herbicides that target specific plant pathogens or pests .
Case Study 1: HIV Integrase Inhibition
In a study published in Molecules, derivatives of indole-2-carboxylic acids were synthesized and evaluated for their inhibitory effects on HIV integrase. Compound modifications at C3 and C6 positions significantly improved antiviral activity, demonstrating the importance of structural optimization in drug design .
Case Study 2: Anti-inflammatory Activity
Research focusing on indole derivatives has highlighted their ability to modulate immune responses through interleukin regulation. The findings suggest that compounds like 3-chloro-6-fluoro-1H-indole-2-carboxylic acid could be developed into therapeutic agents for treating autoimmune diseases .
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid and its analogs:
*Molecular weight calculated from formula.
Key Insights:
- Substituent Position Effects :
- Halogens (Cl, F) : Chlorine at position 3 (vs. 6 or 7) and fluorine at position 6 (vs. 5) create distinct electronic profiles. For example, 3-chloro substitution may sterically hinder interactions at the indole’s 3-position, while fluorine’s small size allows precise modulation of electronic effects .
- Alkyl Groups (Ethyl, Methyl) : Ethyl or methyl substituents (e.g., 3-ethyl or 3-methyl) increase lipophilicity but reduce acidity compared to halogenated analogs .
- Physicochemical Properties :
- Melting points for simpler analogs (e.g., 193–195°C for 3-ethyl-6-chloro derivative ) suggest that halogenation and alkylation significantly influence crystallinity.
- The sulfonyl group in 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid enhances polarity, making it more soluble in polar solvents .
- Biological Relevance: The PDB ligand () demonstrates that indole-2-carboxylic acid derivatives can be engineered for specific protein interactions, with substituents like quinolinylmethyl groups enabling extended binding interfaces .
Biological Activity
3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, focusing on enzyme inhibition, structure-activity relationships (SAR), and implications for therapeutic applications.
Synthesis and Characterization
The synthesis of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from readily available indole derivatives. The introduction of chloro and fluoro substituents enhances the compound's interaction with biological targets, potentially improving its efficacy.
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of various indole derivatives, including 3-chloro-6-fluoro-1H-indole-2-carboxylic acid, on key enzymes involved in metabolic pathways relevant to cancer and other diseases.
- Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) :
- These enzymes play crucial roles in tryptophan metabolism and are implicated in tumor immunotherapy.
- A study synthesized multiple indole derivatives and evaluated their IC50 values against IDO1 and TDO. The most potent derivatives exhibited low micromolar IC50 values, indicating strong inhibitory activity. For instance, a related compound showed an IC50 of 1.17 µM for IDO1 and 1.55 µM for TDO, suggesting that modifications in the indole scaffold can significantly enhance biological activity .
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |
|---|---|---|
| 9o | 1.17 | 1.55 |
| 9a-17 | 2.72 | 3.48 |
- Cannabinoid Receptors :
- Structure-activity relationship studies have shown that compounds similar to 3-chloro-6-fluoro-1H-indole-2-carboxylic acid can act as negative allosteric modulators at the CB1 receptor.
- One study reported a series of substituted indole derivatives with varying potencies at the CB1 receptor, with some compounds exhibiting IC50 values as low as 79 nM .
| Compound | CB1 IC50 (nM) |
|---|---|
| Org27569 | 79 |
| Org29647 | 200 |
Structure-Activity Relationships (SAR)
The biological activity of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid is heavily influenced by its substituent patterns.
- Chloro and Fluoro Substituents : The presence of these halogens at specific positions on the indole ring has been shown to enhance binding affinity to target enzymes by improving lipophilicity and electronic properties.
- Positioning of Carboxyl Group : The carboxyl group at the 2-position is critical for maintaining inhibitory activity against IDO1 and TDO. Substituting this group with bioisosteres often results in a loss of inhibition, indicating its importance in molecular recognition .
Case Studies
Several case studies have explored the therapeutic potential of indole derivatives:
- Antitumor Activity : Compounds structurally related to 3-chloro-6-fluoro-1H-indole-2-carboxylic acid have demonstrated antitumor effects in vitro by inhibiting tumor growth through modulation of immune responses mediated by IDO1 inhibition.
- Tuberculosis Treatment : Indole derivatives have been investigated as potential inhibitors of amino acid biosynthesis pathways in Mycobacterium tuberculosis, showcasing their broad-spectrum antimicrobial potential .
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid?
The compound can be synthesized via condensation reactions starting from formyl-substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with halogenating agents (e.g., chlorine/fluorine sources) in acetic acid with sodium acetate as a catalyst. Reaction optimization includes adjusting reflux duration (2–5 hours) and stoichiometric ratios of reagents to improve yield .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., chloro and fluoro groups) on the indole ring.
- X-ray crystallography : For resolving crystal packing and molecular geometry (using SHELX software for structure refinement) .
- High-resolution mass spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns.
Q. How should researchers handle and store 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid safely?
While specific data for this compound is limited, general guidelines for halogenated indoles apply:
- Use P95/P100 respirators and nitrile gloves to avoid inhalation or dermal contact.
- Store in a dry, cool environment (e.g., -20°C) under inert gas (N₂/Ar) to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
SHELX programs (e.g., SHELXL for refinement) are critical for analyzing X-ray diffraction data. For example:
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Intermediate purification : Use column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to isolate stable intermediates .
- Catalyst optimization : Screen palladium or copper catalysts for halogenation steps to enhance regioselectivity.
Q. How can researchers address discrepancies between computational and experimental spectral data?
Q. What are the challenges in studying the stability of 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid under varying pH conditions?
- Hydrolysis risk : The carboxylic acid group may undergo pH-dependent degradation. Use buffered solutions (pH 4–7) and monitor stability via HPLC over 24–72 hours.
- Light sensitivity : Conduct stability tests under UV/visible light to assess photolytic decomposition .
Data Contradiction and Methodological Challenges
Q. How should conflicting reactivity data in halogenated indole systems be interpreted?
- Steric vs. electronic effects : Fluorine’s electronegativity may dominate over chlorine’s steric bulk in directing electrophilic substitutions.
- Cross-validation : Replicate reactions under controlled conditions (e.g., anhydrous vs. humid) to isolate contributing factors .
Q. Why might reported melting points for this compound vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
